what is 2-Methoxyethyl chloroformate
what is 2-Methoxyethyl chloroformate
An In-depth Technical Guide to 2-Methoxyethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Methoxyethyl chloroformate (CAS No. 628-12-6) is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the 2-methoxyethoxycarbonyl (Moc) protecting group onto nucleophilic functional groups such as amines and alcohols. Its unique ether linkage confers advantageous solubility and reactivity properties, making it a valuable tool in multi-step syntheses, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, core reactivity, mechanistic principles, and established applications. It further details field-proven experimental protocols for its use and outlines critical safety and handling procedures to ensure its effective and safe implementation in a laboratory setting.
Core Characteristics and Physicochemical Properties
2-Methoxyethyl chloroformate, also known as chloroformic acid 2-methoxyethyl ester, is a reactive acyl chloride derivative.[1] It is typically supplied as a colorless to light yellow liquid with a purity often exceeding 93%.[2][3] The presence of the ether moiety within its structure distinguishes it from simpler alkyl chloroformates like methyl or ethyl chloroformate, influencing the stability and cleavage conditions of the resulting carbamates and carbonates.
Table 1: Physicochemical and Safety Reference Data
| Property | Value | Source(s) |
| CAS Number | 628-12-6 | [1] |
| Molecular Formula | C₄H₇ClO₃ | [4][5] |
| Molecular Weight | 138.55 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.192 g/mL at 25 °C | |
| Boiling Point | 157-158 °C | |
| Refractive Index (n20/D) | 1.4200 | [6] |
| InChI Key | NDYYWMXJZWHRLZ-UHFFFAOYSA-N | [5] |
| Storage Temperature | 2-8°C (Refrigerated) | [6][7] |
| GHS Signal Word | Danger | |
| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) |
Core Reactivity and Mechanistic Principles
The primary utility of 2-methoxyethyl chloroformate stems from the high reactivity of the chloroformate functional group. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine atom and the ester oxygen. This renders it susceptible to nucleophilic acyl substitution.
When reacting with a nucleophile, such as the lone pair on a nitrogen atom in a primary or secondary amine, the reaction proceeds via a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, to form a stable carbamate. A stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Figure 1: General mechanism for Moc-protection of an amine.
Applications in Synthetic Chemistry
2-Methoxyethyl chloroformate is a key reagent in several areas of organic synthesis, valued for its reliability in introducing the Moc protecting group and its role in constructing more complex molecules.
Amine and Alcohol Protection (Moc Group)
The most common application is the protection of primary and secondary amines to form Moc-carbamates. This strategy is essential in peptide synthesis and complex molecule synthesis where selective reactivity of different amine groups is required. The Moc group is stable to a range of reaction conditions but can be cleaved under specific basic or acidic conditions, offering an orthogonal protection strategy relative to groups like Boc (acid-labile) or Cbz (hydrogenolysis).
Synthesis of Key Reagents and Intermediates
2-Methoxyethyl chloroformate serves as a crucial building block for other important synthetic tools. A notable example is its use in the preparation of di-2-dimethoxyethyl azodicarboxylate, which functions as an alternative reagent for the Mitsunobu reaction.[6][8] This highlights its role not just as a protecting group precursor but as a foundational component for other functional reagents.
Role in Drug Development and Medicinal Chemistry
The reagent has been specifically cited as a reactant in the synthesis of various biologically active compounds. These applications demonstrate its utility in the drug discovery pipeline for creating diverse chemical libraries and optimizing lead compounds. Documented uses include:
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Preparation of N-bridged bicyclic sulfonamides as inhibitors of γ-secretase, a key target in Alzheimer's disease research.[6]
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Synthesis of amino carboxamidobenzothiazoles, which have been investigated as inhibitors of lymphocyte-specific protein tyrosine kinase (Lck).[6]
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Use in stereoselective, multi-component reactions to prepare nonracemic spirooxindoles, a scaffold found in many natural products and pharmaceuticals.[6]
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification to ensure success.
Protocol: General Procedure for Moc-Protection of a Primary Amine
Causality: This protocol uses a non-nucleophilic base, triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve a wide range of organic substrates. The reaction is run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive chloroformate.
Step-by-Step Methodology:
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Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Base Addition: Add triethylamine (1.2 equiv) dropwise to the stirred solution.
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Reagent Addition: Slowly add 2-methoxyethyl chloroformate (1.1 equiv) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Figure 2: Standard workflow for Moc-protection of an amine.
Safety, Handling, and Storage
Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling reactive and hazardous reagents like 2-methoxyethyl chloroformate. The information below is synthesized from authoritative safety data sheets.
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Hazards: 2-Methoxyethyl chloroformate is a flammable, corrosive, and toxic liquid.[9] It causes severe skin burns and eye damage and can be toxic if inhaled.[9] It reacts with water and other nucleophiles.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and gloves (butyl rubber or other resistant material).
-
Handling: Use only in a well-ventilated area and away from ignition sources. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. It must be refrigerated at 2-8°C for long-term stability.[6][7] Keep away from incompatible materials such as water, strong bases, and oxidizing agents.
Conclusion
2-Methoxyethyl chloroformate is a highly effective and versatile reagent for the introduction of the Moc protecting group and for the synthesis of complex molecular architectures. Its predictable reactivity, coupled with the distinct properties of the resulting derivatives, ensures its continued relevance in pharmaceutical research and broader organic synthesis. A thorough understanding of its properties, reaction mechanisms, and stringent safety requirements is paramount for its successful and safe application in the laboratory.
References
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2-Methoxyethoxymethyl chloride . Wikipedia. [Link]
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2-Methoxyethyl chloroformate - Hazardous Agents . Haz-Map. [Link]
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2-Methoxyethyl chloroformate | C4H7ClO3 | CID 69400 . PubChem - NIH. [Link]
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2-Methoxyethyl chloroformate . Oakwood Chemical. [Link]
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CAS No : 628-12-6 | Product Name : 2-Methoxyethyl Chloroformate . Pharmaffiliates. [Link]
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